molecular formula C30H33NO8 B12740660 Thaliadine CAS No. 67510-96-7

Thaliadine

Cat. No.: B12740660
CAS No.: 67510-96-7
M. Wt: 535.6 g/mol
InChI Key: CTIIMTXWHVNAII-FQEVSTJZSA-N
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Description

Thaliadine is a complex organic compound with the molecular formula C30H33NO8 It is known for its unique structure, which includes multiple methoxy groups and a dibenzoquinoline core

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Thaliadine involves multiple steps, starting with the preparation of the dibenzoquinoline core. This core is then functionalized with methoxy groups through a series of reactions, including methylation and oxidation. The final step involves the attachment of the benzaldehyde moiety to the dibenzoquinoline core.

Industrial Production Methods: Industrial production of this compound typically involves large-scale organic synthesis techniques. These methods often utilize automated reactors and continuous flow systems to ensure high yield and purity. The reaction conditions are carefully controlled, including temperature, pressure, and the use of catalysts to optimize the synthesis process.

Chemical Reactions Analysis

Types of Reactions: Thaliadine undergoes various chemical reactions, including:

    Oxidation: this compound can be oxidized to form quinone derivatives.

    Reduction: Reduction reactions can convert this compound into its corresponding hydroquinone form.

    Substitution: this compound can undergo nucleophilic substitution reactions, particularly at the methoxy groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Nucleophiles like sodium methoxide and potassium tert-butoxide are commonly employed.

Major Products:

    Oxidation: Quinone derivatives.

    Reduction: Hydroquinone derivatives.

    Substitution: Various substituted this compound derivatives, depending on the nucleophile used.

Scientific Research Applications

Thaliadine has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe to study cellular processes.

    Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory effects.

    Industry: Utilized in the development of advanced materials and as a catalyst in certain chemical reactions.

Mechanism of Action

The mechanism of action of Thaliadine involves its interaction with specific molecular targets within cells. It is believed to modulate the activity of certain enzymes and receptors, leading to changes in cellular signaling pathways. The exact molecular targets and pathways are still under investigation, but preliminary studies suggest that this compound may influence the activity of kinases and transcription factors.

Comparison with Similar Compounds

    Thalidomide: Known for its immunomodulatory and anti-inflammatory properties.

    Lenalidomide: A derivative of Thalidomide with enhanced anti-cancer activity.

    Pomalidomide: Another Thalidomide derivative with potent anti-cancer effects.

Uniqueness of Thaliadine: this compound stands out due to its unique dibenzoquinoline core and multiple methoxy groups, which confer distinct chemical properties and biological activities. Unlike Thalidomide and its derivatives, this compound’s structure allows for a broader range of chemical modifications, making it a versatile compound for various applications.

Properties

CAS No.

67510-96-7

Molecular Formula

C30H33NO8

Molecular Weight

535.6 g/mol

IUPAC Name

2-[[(6aS)-1,2,3,10-tetramethoxy-6-methyl-5,6,6a,7-tetrahydro-4H-dibenzo[de,g]quinolin-9-yl]oxy]-4,5-dimethoxybenzaldehyde

InChI

InChI=1S/C30H33NO8/c1-31-9-8-18-26-20(31)10-16-11-25(39-21-14-24(35-4)22(33-2)12-17(21)15-32)23(34-3)13-19(16)27(26)29(37-6)30(38-7)28(18)36-5/h11-15,20H,8-10H2,1-7H3/t20-/m0/s1

InChI Key

CTIIMTXWHVNAII-FQEVSTJZSA-N

Isomeric SMILES

CN1CCC2=C3[C@@H]1CC4=CC(=C(C=C4C3=C(C(=C2OC)OC)OC)OC)OC5=CC(=C(C=C5C=O)OC)OC

Canonical SMILES

CN1CCC2=C3C1CC4=CC(=C(C=C4C3=C(C(=C2OC)OC)OC)OC)OC5=CC(=C(C=C5C=O)OC)OC

Origin of Product

United States

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